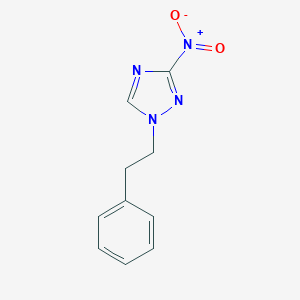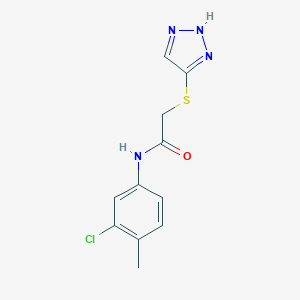
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone is a complex organic compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol This compound is known for its unique structure, which includes a phenoxyethyl group and a phenyl group attached to an isoindolinone core
Métodos De Preparación
The synthesis of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenoxyethylamine with phthalic anhydride, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and phenyl groups . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone can be compared with other similar compounds, such as:
Isoindolinone derivatives: These compounds share the isoindolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenoxyethyl derivatives: Compounds with the phenoxyethyl group exhibit different reactivity and applications based on the nature of other substituents in the molecule.
Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s stability, reactivity, and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H19NO3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-(2-phenoxyethyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C22H19NO3/c24-21-19-13-7-8-14-20(19)22(25,17-9-3-1-4-10-17)23(21)15-16-26-18-11-5-2-6-12-18/h1-14,25H,15-16H2 |
Clave InChI |
LABDXCGNMXYMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
